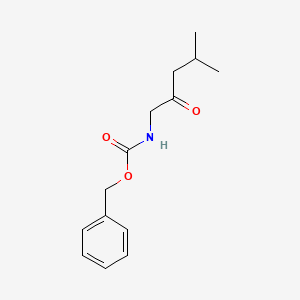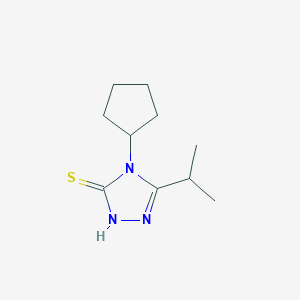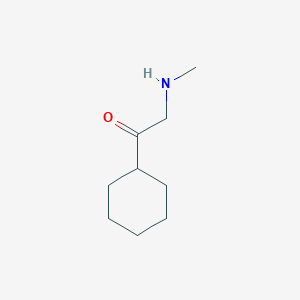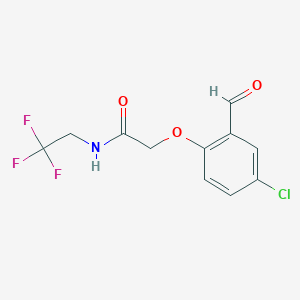![molecular formula C8H11NO2 B13192798 1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
1-[5-(Aminomethyl)furan-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Aminomethyl)furan-2-yl]propan-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]propan-1-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the aminomethyl and propanone groups. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of biocatalysts, such as Lactobacillus paracasei BD101, has been explored for the asymmetric bioreduction of furan derivatives, providing an environmentally friendly and efficient method for producing this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(Aminomethyl)furan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[5-(Aminomethyl)furan-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-2-furanyl)propan-1-one: This compound has a similar structure but with a methyl group instead of an aminomethyl group.
2,5-Diaminomethylfuran: Another furan derivative with two aminomethyl groups.
Uniqueness
1-[5-(Aminomethyl)furan-2-yl]propan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-[5-(aminomethyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h3-4H,2,5,9H2,1H3 |
Clave InChI |
XMBWPQXSGLTVDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(O1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)



![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)


